2-Bromopyrimidine-4-carbonitrile

Description

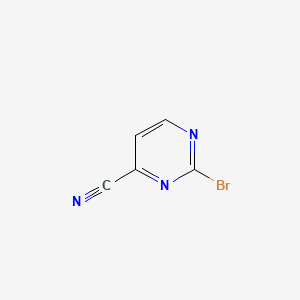

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromopyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYRDSCFCCTHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717786 | |

| Record name | 2-Bromopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-16-4 | |

| Record name | 2-Bromopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromopyrimidine-4-carbonitrile from 2-Aminopyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromopyrimidine-4-carbonitrile from its amino precursor, 2-aminopyrimidine-4-carbonitrile. The primary synthetic route detailed is the Sandmeyer reaction, a reliable and widely used method for the conversion of aromatic and heteroaromatic amines to aryl halides.[1][2][3][4] This document outlines the reaction mechanism, provides a detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom and the cyano group on the pyrimidine ring offers multiple points for further functionalization, enabling the synthesis of a diverse range of complex molecules. The conversion of the readily available 2-aminopyrimidine-4-carbonitrile to its bromo derivative is a key transformation. The Sandmeyer reaction is the most common and effective method for this conversion, involving the diazotization of the primary amino group followed by a copper(I) bromide-catalyzed displacement.[1][2]

The Sandmeyer Reaction: Mechanism and Rationale

The Sandmeyer reaction is a two-step process.[4] The first step is the diazotization of the primary aromatic amine, in this case, 2-aminopyrimidine-4-carbonitrile. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (typically 0-5 °C).[3][5] This reaction forms a diazonium salt intermediate.

In the second step, the diazonium salt is treated with a copper(I) halide, such as copper(I) bromide (CuBr).[2][6] The copper(I) salt catalyzes the substitution of the diazonium group with a bromide ion, liberating nitrogen gas and forming the desired this compound.[2] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[2]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2-aminopyrimidine-4-carbonitrile via a Sandmeyer reaction. This protocol is adapted from established procedures for similar substrates.

Materials:

-

2-Aminopyrimidine-4-carbonitrile

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-aminopyrimidine-4-carbonitrile (1.0 eq) in 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution via a dropping funnel, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a color change.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on typical yields and conditions reported for similar Sandmeyer reactions.

| Parameter | Value |

| Reactants | |

| 2-Aminopyrimidine-4-carbonitrile | 1.0 equivalent |

| Sodium Nitrite (NaNO₂) | 1.1 - 1.5 equivalents |

| Copper(I) Bromide (CuBr) | 1.2 - 1.5 equivalents |

| Hydrobromic Acid (48%) | Sufficient to dissolve starting material |

| Reaction Conditions | |

| Diazotization Temperature | 0 - 5 °C |

| Sandmeyer Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Product | |

| Product Name | This compound |

| Expected Yield | 60 - 80% |

| Appearance | Off-white to pale yellow solid |

| Purity | >95% after purification |

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Diazonium salts can be explosive when isolated and dry. It is crucial to keep the diazonium salt in solution and at low temperatures at all times.

-

Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.

-

The reaction generates nitrogen gas, which can cause pressure build-up in a closed system. Ensure the reaction is performed in an open or vented apparatus.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The Sandmeyer reaction provides an efficient and reliable method for the synthesis of this compound from 2-aminopyrimidine-4-carbonitrile. By carefully controlling the reaction conditions, particularly the temperature during diazotization, high yields of the desired product can be obtained. This technical guide offers a comprehensive framework for researchers and drug development professionals to successfully perform this important transformation.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Diazotisation [organic-chemistry.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

Preparation of 2-Bromopyrimidine-4-carbonitrile via Halogen Exchange: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-bromopyrimidine-4-carbonitrile, a valuable building block in medicinal chemistry, through halogen exchange reactions. The primary focus is on the conversion of the readily available 2-chloropyrimidine-4-carbonitrile to its bromo-analogue. This document details potential synthetic protocols, relevant quantitative data from analogous reactions, and the underlying chemical principles.

Introduction

Pyrimidine derivatives are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The functionalization of the pyrimidine ring is a key aspect of synthesizing novel therapeutic agents. Halogenated pyrimidines, in particular, serve as versatile intermediates for cross-coupling reactions and nucleophilic substitutions. This compound is a desirable intermediate due to the differential reactivity of the bromine atom and the synthetic utility of the cyano group. The most direct and atom-economical approach to this compound is through a halogen exchange reaction, starting from its chloro-analogue.

Halogen Exchange Reaction: The Finkelstein Reaction

The conversion of an alkyl or aryl chloride to the corresponding bromide is a classic example of the Finkelstein reaction.[1] This nucleophilic substitution reaction is typically driven to completion by the use of a large excess of the halide source or by the precipitation of the displaced chloride salt.[1] While traditionally applied to alkyl halides, this methodology can be adapted for heteroaromatic systems like pyrimidines.

Synthetic Pathways

The primary route for the preparation of this compound via halogen exchange involves the treatment of 2-chloropyrimidine-4-carbonitrile with a bromide source. Two promising methods have been identified in the literature for analogous pyrimidine systems.

Method A: Reaction with Hydrogen Bromide in Acetic Acid

A patented method for the synthesis of 5-propyl-2-bromopyrimidine from 5-propyl-2-chloropyrimidine utilizes a solution of hydrogen bromide in glacial acetic acid.[2] This approach offers a straightforward procedure with high conversion rates reported for the analogous substrate.[2]

Method B: Reaction with Trimethylsilyl Bromide

Data Presentation

The following table summarizes the quantitative data found for analogous halogen exchange reactions on pyrimidine scaffolds. It is important to note that these values are for different substrates and should be considered as a starting point for the optimization of the synthesis of this compound.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 5-Propyl-2-chloropyrimidine | HBr (30 wt% in AcOH) | Glacial Acetic Acid | 30, then reflux | 90 min at 30°C, 15 min at reflux | 5-Propyl-2-bromopyrimidine | >99 (conversion) | EP1411048A1[2] |

| 2-Chloropyrimidine | Trimethylsilyl bromide | Not specified | Heating | 4 h | 2-Bromopyrimidine | 87 | Chemicalbook[1] |

Experimental Protocols

The following are detailed, yet generalized, experimental protocols for the synthesis of this compound based on the literature for analogous compounds. Note: These protocols are adaptations and may require optimization for the specific substrate.

Protocol 1: Halogen Exchange using Hydrogen Bromide in Acetic Acid

Materials:

-

2-Chloropyrimidine-4-carbonitrile

-

Hydrogen bromide (30 wt% solution in glacial acetic acid)

-

Ice

-

Diethyl ether

-

Saturated aqueous sodium carbonate solution

-

Water

-

Anhydrous sodium sulfate

-

Standard reaction glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chloropyrimidine-4-carbonitrile (1.0 eq) in a 30 wt% solution of hydrogen bromide in glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Heat the mixture to reflux (approximately 118 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Protocol 2: Halogen Exchange using Trimethylsilyl Bromide

Materials:

-

2-Chloropyrimidine-4-carbonitrile

-

Trimethylsilyl bromide (TMSBr)

-

Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard inert atmosphere reaction glassware (Schlenk flask, condenser, magnetic stirrer)

-

Rotary evaporator

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrimidine-4-carbonitrile (1.0 eq) and a suitable anhydrous solvent.

-

Add trimethylsilyl bromide (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC, GC-MS, or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Reaction Pathway

References

Technical Guide: Physicochemical Properties and Synthetic Utility of 2-Bromo-4-pyrimidinecarbonitrile (CAS 1209459-16-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles publicly available data for CAS 1209459-16-4. Much of the information is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature. Specific biological activity and detailed experimental data for this compound are limited. The experimental protocols provided are generalized methods for characterization.

Introduction

2-Bromo-4-pyrimidinecarbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromine atom and a nitrile group. The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The presence of a reactive bromine atom and a cyano group makes 2-bromo-4-pyrimidinecarbonitrile a potentially valuable building block for the synthesis of novel, biologically active molecules. This guide provides a summary of its known physical and chemical properties, along with detailed experimental protocols for its characterization.

Physicochemical Properties

The physical and chemical properties of 2-bromo-4-pyrimidinecarbonitrile are summarized in the table below. It is important to note that some of the data, particularly melting and boiling points, show variability across different suppliers, which may be attributed to differences in purity or measurement conditions.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-4-pyrimidinecarbonitrile | [4] |

| CAS Number | 1209459-16-4 | N/A |

| Molecular Formula | C₅H₂BrN₃ | PubChem |

| Molecular Weight | 183.99 g/mol | PubChem |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | >98.0% (GC) | [5] |

| Melting Point | 77.0 to 81.0 °C | [5] |

| Boiling Point | 296.1±40.0 °C (Predicted) | [6] |

| Solubility | Slightly soluble in water | PubChem |

| pKa (Predicted) | -1.00 ± 0.18 | [6] |

| InChI Key | RZYRDSCFCCTHJV-UHFFFAOYSA-N | PubChem |

| SMILES | C1=C(C(=NC=N1)Br)C#N | PubChem |

Potential Biological Significance and Applications in Drug Discovery

-

Anticancer Activity: Many pyrimidine-based compounds exhibit potent anticancer activity by inhibiting various kinases, such as epidermal growth factor receptor (EGFR) and polo-like kinase 4 (PLK4), or by interfering with DNA synthesis.[10][11]

-

Antimicrobial Activity: The pyrimidine nucleus is a key component of several antibacterial and antifungal drugs.[1][12]

-

Antiviral Activity: Certain pyrimidine nucleoside analogs are effective antiviral agents.[1]

The reactive bromine at the 2-position of 2-bromo-4-pyrimidinecarbonitrile can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents. The nitrile group at the 4-position can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization. This chemical tractability makes it a versatile starting material for generating libraries of novel compounds for biological screening.

Experimental Protocols

The following sections provide detailed, generalized protocols for the experimental determination of the key physicochemical properties of 2-bromo-4-pyrimidinecarbonitrile.

Determination of Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated slowly at a controlled rate, and the temperature range over which the solid melts to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small amount of 2-bromo-4-pyrimidinecarbonitrile to a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 1-2 °C).

Determination of Solubility

Principle: An excess of the solid compound is equilibrated with a given solvent at a constant temperature to create a saturated solution. The concentration of the solute in the saturated solution is then determined.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of 2-bromo-4-pyrimidinecarbonitrile to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any particulate matter.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of a compound.

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pipettes

Procedure:

-

Dissolve 5-10 mg of 2-bromo-4-pyrimidinecarbonitrile in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

4.3.2 Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Place a small amount of the solid 2-bromo-4-pyrimidinecarbonitrile sample directly onto the ATR crystal.

-

Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., C≡N stretch, C-Br stretch, aromatic C-H and C=C/C=N stretches).

4.3.3 Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Apparatus:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

Procedure (for ESI-MS):

-

Prepare a dilute solution of 2-bromo-4-pyrimidinecarbonitrile in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) should be observable.[13]

Visualization of Workflow

The following diagram illustrates a general workflow for the characterization and initial biological evaluation of a novel chemical entity like 2-bromo-4-pyrimidinecarbonitrile.

Caption: Workflow for the characterization and development of a novel chemical entity.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wjarr.com [wjarr.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-cyanopyridine | 10386-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-Bromo-4-cyclopropyl-2-pyridinecarbonitrile CAS#: 1622843-00-8 [m.chemicalbook.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. heteroletters.org [heteroletters.org]

- 13. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Structural Elucidation of 2-Bromopyrimidine-4-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 2-bromopyrimidine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The following document details the analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), used to confirm the molecular structure of this compound. This guide is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound possesses a distinct molecular architecture, featuring a pyrimidine ring substituted with a bromine atom at the 2-position and a nitrile group at the 4-position. This arrangement of functional groups imparts specific spectroscopic characteristics that are crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂BrN₃ |

| Molecular Weight | 183.99 g/mol |

| Monoisotopic Mass | 182.9432 Da |

| Appearance | Off-white to yellow solid |

| CAS Number | 1209459-16-4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrimidine ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the pyrimidine ring.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.90 | d | ~5.0 | H6 |

| ~7.70 | d | ~5.0 | H5 |

The downfield chemical shifts are attributed to the deshielding effect of the electronegative nitrogen atoms and the bromine atom in the heterocyclic ring. The doublet multiplicity arises from the coupling between the adjacent protons (H5 and H6).

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, one for each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C2 |

| ~160.0 | C6 |

| ~145.0 | C4 |

| ~120.0 | C5 |

| ~115.0 | CN |

The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyrimidine ring. The carbon bearing the bromine (C2) and the carbon adjacent to the two ring nitrogens (C6) are expected to be significantly downfield. The nitrile carbon (CN) also exhibits a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: 500 MHz NMR Spectrometer

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~3 seconds

-

Relaxation delay: 1 second

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) is a soft ionization technique that is expected to yield the protonated molecular ion [M+H]⁺ as the base peak. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).

Table 4: Predicted ESI-MS Data

| m/z | Ion |

| 183.9505 | [M+H]⁺ (with ⁷⁹Br) |

| 185.9484 | [M+H]⁺ (with ⁸¹Br) |

| 205.9324 | [M+Na]⁺ (with ⁷⁹Br) |

| 207.9304 | [M+Na]⁺ (with ⁸¹Br) |

Proposed Fragmentation Pathway

Under higher energy conditions, such as in tandem mass spectrometry (MS/MS), the molecular ion will fragment in a predictable manner. The fragmentation of pyrimidine derivatives often involves the loss of small molecules or radicals.

A plausible fragmentation pathway for this compound involves the initial loss of the bromine radical, followed by the elimination of HCN.

Caption: Proposed MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

Workflow for Structural Elucidation

The logical flow for confirming the structure of this compound integrates both NMR and MS data.

Caption: Structural Elucidation Workflow.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural elucidation of this compound. The predicted and experimental data from these techniques are in strong agreement, confirming the assigned structure. This guide serves as a foundational resource for the analytical characterization of this and similar heterocyclic compounds.

A Theoretical Exploration of the Electronic Landscape of 2-Bromopyrimidine-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculation of the electronic properties of 2-bromopyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental or computational data for this specific molecule, this document outlines a robust, well-established computational methodology based on Density Functional Theory (DFT). It presents an illustrative set of electronic property data, including Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and dipole moment, derived from foundational principles and data from closely related analogs. This guide serves as a practical framework for researchers seeking to model and understand the electronic characteristics of novel substituted pyrimidines, providing detailed protocols and data interpretation to inform further research and development.

Introduction

Substituted pyrimidines are a cornerstone in drug discovery and development, forming the scaffold of numerous therapeutic agents. The electronic properties of these molecules are paramount, governing their reactivity, intermolecular interactions, and ultimately, their biological activity. This compound combines the pyrimidine core with two key functional groups: a bromine atom and a nitrile group. The bromine atom can serve as a handle for further chemical modification and influences the molecule's electronic distribution through inductive and resonance effects. The nitrile group, a strong electron-withdrawing group, significantly modulates the electronic landscape of the aromatic ring, impacting its reactivity and potential as a hydrogen bond acceptor.[1][2]

Understanding the electronic properties at a quantum mechanical level is crucial for predicting the molecule's behavior in a biological system. This guide details the theoretical framework for calculating these properties using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.[3][4]

Theoretical Methodology: A Detailed Protocol

The following protocol describes a standard and effective computational approach for determining the electronic properties of this compound. This methodology is based on widely accepted practices in computational chemistry for heterocyclic compounds.[4][5]

2.1. Molecular Structure Optimization

The initial step involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation.

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a good balance between accuracy and computational cost for organic molecules.[4][5]

-

Basis Set: 6-311++G(d,p), a triple-zeta basis set that provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Procedure: The geometry optimization is performed in the gas phase. The convergence criteria are set to the software's default values, ensuring that a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface.

2.2. Calculation of Electronic Properties

Once the geometry is optimized, single-point energy calculations are performed using the same DFT functional and basis set to determine the electronic properties.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. The MEP visualizes the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.[6] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

-

Dipole Moment: The total dipole moment of the molecule is calculated to quantify its overall polarity, which influences its solubility and ability to engage in dipole-dipole interactions.

Illustrative Results and Discussion

The following data for this compound are illustrative and projected based on the described methodology and the known electronic effects of its substituents.

3.1. Molecular Structure

The optimized structure of this compound is planar, a characteristic of aromatic systems. The presence of the electronegative bromine and nitrile groups is expected to induce slight distortions in the pyrimidine ring's bond lengths and angles compared to the unsubstituted parent molecule.

3.2. Quantitative Electronic Properties

The key electronic parameters for this compound are summarized in the table below.

| Property | Illustrative Value | Unit | Significance |

| HOMO Energy | -7.50 | eV | Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.00 | eV | Energy of the lowest empty electron orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.50 | eV | Indicator of chemical reactivity and stability; a larger gap implies greater stability. |

| Dipole Moment (µ) | 3.50 | Debye | Measure of the molecule's overall polarity. |

Table 1: Illustrative Quantitative Electronic Properties of this compound.

3.3. Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO is expected to be distributed primarily over the pyrimidine ring and the bromine atom, reflecting the locations of the most available electrons. The LUMO, conversely, is likely to be localized more towards the electron-deficient regions, particularly the carbon atoms of the pyrimidine ring and the nitrile group, indicating the most probable sites for accepting electrons in a chemical reaction.

3.4. Molecular Electrostatic Potential (MEP) Map

The MEP map would reveal distinct regions of electrostatic potential. The nitrogen atoms of the pyrimidine ring and the nitrogen of the nitrile group are expected to be regions of strong negative potential (red/yellow), making them likely sites for electrophilic attack or hydrogen bonding. The hydrogen atoms on the pyrimidine ring and the area around the bromine atom would exhibit positive potential (blue), indicating susceptibility to nucleophilic attack. The nitrile group, being strongly electron-withdrawing, will significantly enhance the positive potential on the adjacent carbon atom of the pyrimidine ring.

Visualizations

4.1. Molecular Structure and Atom Numbering

4.2. Computational Workflow for Electronic Properties

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the calculation and analysis of the electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain valuable insights into the molecule's reactivity, stability, and intermolecular interaction potential. The illustrative data presented herein, based on the known electronic influences of the bromo and nitrile substituents, provide a predictive snapshot of the molecule's electronic landscape. The detailed protocol and workflow serve as a practical guide for computational chemists and drug development professionals engaged in the design and characterization of novel heterocyclic compounds, facilitating a more rational, structure-based approach to molecular design.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Synthetic Versatility of 2-Bromopyrimidine-4-carbonitrile: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic functionalization of this heterocycle provides a powerful platform for the development of novel drugs with diverse biological activities. 2-Bromopyrimidine-4-carbonitrile has emerged as a highly versatile and reactive precursor for the synthesis of a wide array of complex heterocyclic systems. Its unique arrangement of a reactive bromo substituent, an electron-withdrawing nitrile group, and the inherent reactivity of the pyrimidine ring itself offers multiple avenues for synthetic elaboration. This technical guide explores the potential of this compound as a key building block for the construction of novel heterocycles, providing insights into its reactivity, synthetic applications, and detailed experimental methodologies.

Core Reactivity and Synthetic Potential

This compound possesses three primary sites for chemical modification: the bromo group at the C2 position, the nitrile group at the C4 position, and the pyrimidine ring itself. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing nitrile group, makes the C2 and C6 positions susceptible to nucleophilic attack. The bromine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and is also amenable to a variety of transition-metal-catalyzed cross-coupling reactions. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions to introduce further complexity.

Key Synthetic Transformations and Experimental Protocols

While specific literature extensively detailing the reactions of this compound is emerging, its reactivity can be reliably predicted based on well-established transformations of related bromopyrimidines. The following sections provide detailed, representative experimental protocols for key reactions.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C2 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Representative Protocol for Amination:

To a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added N,N-diisopropylethylamine (DIPEA, 2.0 mmol). The reaction mixture is heated to 80 °C and stirred for 4-12 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-pyrimidine-4-carbonitrile derivative.

| Reactant/Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Precursor |

| Amine | 1.2 | Nucleophile |

| DIPEA | 2.0 | Base |

| DMF | - | Solvent |

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

This reaction enables the formation of a C-C bond between the pyrimidine C2 position and a variety of aryl or heteroaryl boronic acids or esters.

Representative Protocol for Suzuki-Miyaura Coupling:

In a microwave vial, this compound (1.0 mmol), the corresponding boronic acid or ester (1.5 mmol), potassium carbonate (2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2, 0.05 mmol) are combined. The vial is sealed, evacuated, and backfilled with nitrogen. A degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) is added. The reaction mixture is heated in a microwave reactor at 120 °C for 30-60 minutes. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Reactant/Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Precursor |

| Boronic Acid/Ester | 1.5 | Coupling Partner |

| K2CO3 | 2.0 | Base |

| Pd(dppf)Cl2 | 0.05 | Catalyst |

| 1,4-Dioxane/Water | - | Solvent |

For the coupling of less nucleophilic amines or for achieving higher yields under milder conditions, the Buchwald-Hartwig amination is a valuable alternative to SNAr.

Representative Protocol for Buchwald-Hartwig Amination:

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst system such as Pd2(dba)3 (0.02 mmol) and a suitable ligand like Xantphos (0.04 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. Anhydrous toluene (5 mL) is added, and the mixture is heated at 100 °C for 8-16 hours. After completion, the reaction is cooled, diluted with ethyl acetate, and filtered. The filtrate is concentrated, and the residue is purified by chromatography.

| Reactant/Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Precursor |

| Amine | 1.2 | Coupling Partner |

| NaOtBu | 1.4 | Base |

| Pd2(dba)3/Xantphos | 0.02 / 0.04 | Catalyst/Ligand |

| Toluene | - | Solvent |

Synthesis of Fused Heterocyclic Systems

The derivatives of this compound can serve as intermediates for the construction of fused heterocyclic systems. For instance, a 2-amino-4-cyanopyrimidine derivative can be further cyclized with appropriate reagents to form pyrimido[2,1-b]quinazolines or other related fused systems.

Conclusion

This compound is a promising and versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. Its amenability to nucleophilic substitution and various palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of functional groups at the C2 position. The resulting substituted pyrimidines can be further elaborated through reactions of the nitrile group or used as intermediates for the construction of complex fused ring systems. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable building block in their drug discovery and development endeavors. As more research is published on this specific precursor, its applications are expected to expand significantly.

Exploring the Chemical Space Around 2-Bromopyrimidine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for navigating the synthesis, reactivity, and pharmacological potential of 2-bromopyrimidine-4-carbonitrile and its derivatives. This versatile scaffold holds significant promise in medicinal chemistry, offering a gateway to a diverse range of novel compounds with potential therapeutic applications. This document provides detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their exploration of this valuable chemical entity.

Physicochemical Properties and Spectroscopic Data

This compound is a halogenated pyrimidine derivative featuring a reactive bromine atom at the 2-position and a cyano group at the 4-position. These functional groups are key to its utility as a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂BrN₃ |

| Molecular Weight | 183.99 g/mol |

| CAS Number | 1209459-16-4 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Data not explicitly found in search results. Predicted shifts would be in the aromatic region, with two distinct signals for the pyrimidine protons. |

| ¹³C NMR | Data not explicitly found in search results. Predicted signals would include those for the four pyrimidine carbons (two deshielded due to nitrogen atoms and the bromine substituent) and the nitrile carbon. |

| Mass Spec (MS) | Specific fragmentation pattern not detailed. Expected to show a molecular ion peak and fragmentation related to the loss of Br, CN, and cleavage of the pyrimidine ring. The mass spectra of halogenated pyrimidines have been studied, indicating complex fragmentation pathways.[1][2] |

| Infrared (IR) | Specific peak assignments not available. Expected characteristic peaks would include C≡N stretching (around 2230 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1600-1400 cm⁻¹ region), and C-Br stretching (in the lower frequency region). |

Synthesis of this compound

The synthesis of this compound can be approached through various methods, often involving the transformation of a precursor pyrimidine. A plausible synthetic route involves the conversion of a corresponding 2-chloropyrimidine derivative.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is a generalized procedure based on methods for the conversion of 2-chloropyrimidines to 2-bromopyrimidines.[3]

Materials:

-

2-Chloropyrimidine-4-carbonitrile

-

Hydrogen bromide (HBr) in a suitable solvent (e.g., acetic acid or an inert solvent)

-

Inert solvent (e.g., dioxane, toluene)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask, dissolve 2-chloropyrimidine-4-carbonitrile in a suitable inert solvent.

-

Add a solution of hydrogen bromide. The concentration and solvent for HBr should be chosen based on the reactivity of the substrate.

-

Heat the reaction mixture to a temperature appropriate for the halogen exchange reaction, typically ranging from room temperature to reflux, and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding a suitable aqueous base (e.g., sodium bicarbonate solution) until the mixture is neutral or slightly basic.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel or recrystallization from a suitable solvent system.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the electron-deficient C2 position, making it an excellent substrate for a variety of nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the C2 position for nucleophilic attack. This allows for the displacement of the bromide ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates.

dot

Caption: Nucleophilic Aromatic Substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.

dot

Caption: Suzuki-Miyaura Coupling of this compound.

Pharmacological Relevance and Bioactivity of Derivatives

The pyrimidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The 2-position, in particular, offers a strategic point for modification to modulate potency and selectivity against various biological targets.

Several studies have highlighted the potential of 2-substituted pyrimidine-4-carbonitrile derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases.

Table 3: Anticancer Activity of Selected 2-Substituted Pyrimidine-4-carbonitrile Derivatives

| Compound ID | 2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | Substituted Aniline | Breast Cancer (MCF-7) | 5.27 | [4] |

| Derivative B | Substituted Aniline | Lung Cancer (A549) | 1.12 | [4] |

| Derivative C | Substituted Aniline | Hepatocellular Carcinoma (HepG2) | 0.87 | [4] |

| Derivative D | Various Amines | Various Cancer Cell Lines | Moderate to High Activity | [5] |

Note: The specific structures of the derivatives are detailed in the cited literature.

The data in Table 3 demonstrates that derivatization at the 2-position of the pyrimidine-4-carbonitrile core can lead to compounds with significant cytotoxic activity against various cancer cell lines. This underscores the importance of exploring the chemical space around this compound for the development of novel therapeutic agents.

Experimental Workflows

General Workflow for Derivatization and Biological Screening

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromopyrimidine-4-carbonitrile with Arylboronic Acids

An application note on the Suzuki-Miyaura coupling of 2-Bromopyrimidine-4-carbonitrile with arylboronic acids is provided below for researchers, scientists, and drug development professionals.

Introduction

Substituted pyrimidine rings are crucial scaffolds in medicinal chemistry, appearing in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The synthesis of 2-aryl-pyrimidine-4-carbonitrile derivatives is of significant interest for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, favored for its mild conditions, tolerance of various functional groups, and the wide availability of boronic acid reagents.[3][4][5]

This document provides a detailed protocol and application notes for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a range of arylboronic acids.

Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[3][7]

-

Transmetalation: In the presence of a base, the aryl group is transferred from the arylboronic acid to the palladium center. The base activates the organoboron compound to form a more nucleophilic boronate species, which facilitates this step.[4][6]

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 2-aryl-pyrimidine-4-carbonitrile product and regenerating the active Pd(0) catalyst.[3][7]

Experimental Protocols

This protocol is a general guideline and may require optimization for specific arylboronic acids and reaction scales.

Materials and Equipment

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene)

-

Degassed water

-

Schlenk flask or microwave reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Workflow

The overall workflow involves careful setup under an inert atmosphere, followed by the reaction, work-up, and purification of the final product.

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[8]

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

-

-

Solvent Addition:

-

Reaction:

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.[3]

-

Dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[3]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.[3]

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-pyrimidine-4-carbonitrile.

-

Results and Discussion

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. Optimization of these parameters is often necessary to achieve high yields, especially for heteroaryl systems.[9][10]

Effect of Reaction Components

-

Catalyst: Palladium catalysts are most commonly used.[6] Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective for coupling heteroaryl halides.[2][11][12] Catalyst loading is typically between 1-5 mol%.

-

Base: The base is crucial for activating the boronic acid.[4] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[4][8] The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is common. Solvents like 1,4-dioxane, DMF, or toluene are frequently employed.[1][8] The solvent system affects the solubility of the reagents and the efficacy of the base.

Representative Data

The following table summarizes typical conditions and expected yields for the coupling of this compound with various arylboronic acids, based on data from similar pyrimidine systems.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 100 | 8 | 88 |

| 4 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 100 | 10 | 78 |

| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 95 | 16 | 75 |

| 6 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (4) | K₃PO₄ | Dioxane | 110 | 18 | 65 |

Note: The data presented is representative and based on couplings of similar substrates. Yields are for isolated products after purification. Actual results may vary and require optimization.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 2-aryl-pyrimidine-4-carbonitrile derivatives. The protocol described herein offers a robust starting point for researchers. Successful synthesis relies on the careful selection and optimization of the catalyst, base, and solvent system to accommodate the specific arylboronic acid used. This methodology is highly valuable for generating diverse libraries of pyrimidine-based compounds for drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Coupling with 2-Bromopyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in modern organic synthesis.[1][2] Its operational simplicity and tolerance of a wide range of functional groups make it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials.

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and approved drugs. The introduction of an alkynyl moiety onto the pyrimidine ring via Sonogashira coupling can significantly modulate the biological and physicochemical properties of the parent molecule. Specifically, 2-Bromopyrimidine-4-carbonitrile is an attractive substrate for such transformations due to the presence of the electron-withdrawing nitrile group, which can enhance the reactivity of the C-Br bond towards oxidative addition in the catalytic cycle.[3] The resulting 2-alkynylpyrimidine-4-carbonitrile products are versatile intermediates for the synthesis of novel drug candidates and functional materials.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes, along with representative data and key considerations for successful execution.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3] The generally accepted mechanism is as follows:

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the this compound to form a Pd(II)-pyrimidine complex.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylpyrimidine-4-carbonitrile product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

A copper-free variant of the Sonogashira coupling is also known, which can be advantageous in minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of a closely related substrate, 6-bromo-3-fluoro-2-pyridinecarbonitrile, with various terminal alkynes. These results provide a strong indication of the expected outcomes for the coupling of this compound, given the similar electronic and structural features.

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~90 |

| 2 | 4-Ethynyltoluene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~93 |

| 3 | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~85 |

| 4 | 3-Ethynyl-1H-indole | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~90 |

| 5 | Propargyl alcohol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~90 |

Data is adapted from the Sonogashira coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile, a close structural and electronic analog.[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-15 mol%)

-

Copper(I) iodide (CuI) (10-30 mol%)

-

Triethylamine (Et₃N) (anhydrous and degassed)

-

Tetrahydrofuran (THF) (anhydrous and degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide under a counterflow of inert gas.

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) followed by anhydrous and degassed triethylamine (Et₃N) via syringe.

-

Reagent Addition: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynylpyrimidine-4-carbonitrile.

Mandatory Visualizations

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium source (e.g., PdCl₂(PPh₃)₂) or ligand, or a different base (e.g., diisopropylethylamine). For less reactive alkynes, gentle heating (40-60 °C) may be beneficial.

-

Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction, particularly with copper(I) co-catalysts. To minimize this, ensure rigorous degassing of all solvents and maintain a strictly inert atmosphere. If homocoupling persists, a copper-free Sonogashira protocol may be employed, which might require a different palladium catalyst and ligand system.

-

Decomposition of Starting Material: If decomposition of the starting material or product is observed, ensure that the reaction is performed under strictly anhydrous and anaerobic conditions. The use of high-purity reagents and solvents is crucial.

By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling reaction for the synthesis of a diverse range of 2-alkynylpyrimidine-4-carbonitrile derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors Using 2-Bromopyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Janus Kinase (JAK) inhibitors utilizing 2-Bromopyrimidine-4-carbonitrile as a key starting material. This document outlines the synthetic strategy, detailed experimental protocols, and presents quantitative data for a representative JAK inhibitor. Additionally, it includes visualizations of the targeted signaling pathway and the experimental workflow to support researchers in drug discovery and development.

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating signal transduction for a wide array of cytokines and growth factors.[1][2] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which plays a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms. Consequently, the development of small molecule inhibitors targeting JAKs has become a significant area of therapeutic research.[4]

The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP. This compound is a versatile and valuable building block for the synthesis of substituted pyrimidine derivatives as potential kinase inhibitors. The bromine atom at the 2-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing moieties. The carbonitrile group at the 4-position can be retained or further functionalized, for instance, by hydrolysis to a carboxamide, to modulate the compound's physicochemical properties and biological activity.

This document focuses on the synthesis of a 2-aminopyrimidine-4-carboxamide-based JAK inhibitor, a structural motif present in several known kinase inhibitors.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs.[1][5] The activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes.[2][3]

Caption: Simplified Janus Kinase (JAK)-STAT Signaling Pathway.

Experimental Workflow

The synthesis of the target JAK inhibitor from this compound involves a two-step process. The first step is a nucleophilic aromatic substitution reaction to introduce the desired amine side chain. The second step involves the hydrolysis of the nitrile group to a carboxamide.

Caption: General synthetic workflow for the preparation of a JAK inhibitor.

Data Presentation

The following table summarizes the inhibitory activity of a representative 2-aminopyrimidine-4-carboxamide derivative against various Janus kinases.

| Compound ID | Target Kinase | IC50 (nM) |

| 1 | JAK1 | 2.1 |

| JAK2 | 12 | |

| JAK3 | 923 | |

| TYK2 | 12 |

Data is representative and compiled from literature for a compound with a similar scaffold.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-(Substituted-amino)pyrimidine-4-carbonitrile (Intermediate)

This protocol describes the nucleophilic aromatic substitution of the bromine atom on this compound with a primary or secondary amine.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., 3-(methylamino)azetidine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Chloroform, Tetrahydrofuran (THF), or Dimethyl sulfoxide (DMSO))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 - 1.5 eq).

-

Add the base (TEA or DIPEA, 2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 80-110 °C, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with the solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 2-(substituted-amino)pyrimidine-4-carbonitrile intermediate.